N-(3-chlorophenyl)-2-nitrobenzamide
Overview
Description
N-(3-chlorophenyl)-2-nitrobenzamide is an organic compound characterized by the presence of a chlorophenyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-nitrobenzamide typically involves the reaction of 3-chloroaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(3-aminophenyl)-2-nitrobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(3-chlorophenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with an ethyl linker instead of a direct bond between the phenyl rings.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a benzamide moiety.
N-(3-chlorophenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
N-(3-chlorophenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANFSSUIZIYTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020386 | |
Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73544-84-0 | |
Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73544-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the crystal structure provide about the conformation of N-(3-Chlorophenyl)-2-nitrobenzamide?
A1: The crystal structure analysis reveals that this compound adopts a non-planar conformation []. The two aromatic rings (chlorophenyl and nitrobenzene) are not coplanar, exhibiting a dihedral angle of 65.53° []. Additionally, the nitro group is slightly twisted out of the plane of its benzene ring by 6.6° []. This non-planar conformation and the observed hydrogen bonding pattern are crucial for understanding the compound's potential interactions with biological targets and its physicochemical properties.
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